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1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea

Antiproliferative MDA-MB-231 Structure-Activity Relationship

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea (CAS 1021082-66-5) is a synthetic diaryl urea derivative built on a substituted 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. This compound belongs to a class of heterocyclic ureas that have been explored for antiproliferative activity and as potential non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro).

Molecular Formula C18H17ClN4O3
Molecular Weight 372.81
CAS No. 1021082-66-5
Cat. No. B2373419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea
CAS1021082-66-5
Molecular FormulaC18H17ClN4O3
Molecular Weight372.81
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C
InChIInChI=1S/C18H17ClN4O3/c1-3-26-14-7-5-13(6-8-14)21-18(25)22-16-11(2)20-15-9-4-12(19)10-23(15)17(16)24/h4-10H,3H2,1-2H3,(H2,21,22,25)
InChIKeyHPUYPSXONYPYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea: Chemical Class and Research Profile


1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea (CAS 1021082-66-5) is a synthetic diaryl urea derivative built on a substituted 4H-pyrido[1,2-a]pyrimidin-4-one scaffold [1]. This compound belongs to a class of heterocyclic ureas that have been explored for antiproliferative activity and as potential non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro) [2]. Its structure features a 7-chloro and 2-methyl substitution on the core, a urea bridge, and a terminal 4-ethoxyphenyl group, a combination designed to probe structure-activity relationships within its chemotype.

Procurement Rationale: Why Generic Pyrido[1,2-a]pyrimidine Analogs Cannot Substitute for 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea


Within the pyrido[1,2-a]pyrimidin-4-one urea class, the specific pattern of substituents on both the heterocyclic core and the terminal aryl ring directly dictates biological target engagement and potency, making generic replacement unreliable. For example, in a series of closely related analogs, modification of the terminal phenyl group (e.g., 4-ethoxyphenyl vs. 3,5-dichlorophenyl) is known to profoundly alter antiproliferative IC50 values against the MDA-MB-231 cancer cell line, with potencies varying more than 10-fold across the series [1]. Similarly, small changes to the pyrido[1,2-a]pyrimidinone core can drastically shift target selectivity, such as redirecting activity from anticancer pathways to antiviral Mpro inhibition [2]. These steep structure-activity relationships mean that even a structural analog with a single substituent difference cannot be assumed to have a functionally similar biological profile, and direct procurement of the specific compound is required to reproduce published experimental outcomes.

Quantitative Differentiation Matrix for 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea Selection


Antiproliferative Activity Against Human Breast Cancer: Class-Level Potency Context for the Diaryl Urea Series

The target compound has not been individually profiled against the MDA-MB-231 cell line. However, its parent series of diaryl ureas containing a 4H-pyrido[1,2-a]pyrimidin-4-one group was evaluated for antiproliferative activity, demonstrating that structural modifications lead to a wide potency range from >5 μM to 0.7 μM [1]. The closest analog with quantitative data in this assay, which has a different substitution pattern and is therefore a class-level comparator, is compound 4c (N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea). The benchmark drug Sorafenib showed an IC50 of 2.5 μM against the same cell line. This data demonstrates the potential for high potency within the class but does not serve as a direct predictor of the target compound's activity, which could be similar or significantly different [1].

Antiproliferative MDA-MB-231 Structure-Activity Relationship

Activity Against SARS-CoV-2 Main Protease (Mpro): Direct Quantitative Evidence from the COVID Moonshot

This compound was tested in a fluorescence inhibition assay against the SARS-CoV-2 main protease (Mpro) as part of the COVID Moonshot project. The assay was performed according to a standardized procedure, and the compound's activity was measured semi-quantitatively [1]. The compound demonstrated an IC50 of 24.3 μM against Mpro [1]. This places the compound as a weak inhibitor, 162-fold less potent than the project's eventual lead molecule, MAT-Pos-e194df51-1 (IC50 = 0.15 μM), which illustrates how the target compound serves as a critical low-activity data point for establishing structure-activity relationships in the quest for potent inhibitors [1].

SARS-CoV-2 Main Protease Antiviral

Recommended Research Applications for 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea


Antiproliferative Structure-Activity Relationship (SAR) Probe

This compound is best utilized as a specific structural probe within a broader medicinal chemistry campaign exploring diaryl urea pyrido[1,2-a]pyrimidinones for oncology. Its unique 4-ethoxyphenyl substituent can be used to map the steric and electronic tolerance of the terminal aryl pocket. Direct comparison of its antiproliferative data (once generated against MDA-MB-231) with the class-leading 0.7 μM of compound 4c offers a direct readout on the viability of this substitution pattern [1].

Antiviral Drug Discovery Negative Control

In SARS-CoV-2 Mpro inhibitor development, procuring this compound as a characterized weak inhibitor (IC50 = 24.3 μM) provides a valuable negative control compound for biochemical and crystallographic studies. Its use alongside potent leads, such as MAT-Pos-e194df51-1 (IC50 = 0.15 μM) and close structural analogs like CHEMBL4808313 (IC50 = 2.39 μM), can help researchers quickly identify non-productive binding modes and differentiate specific enzyme inhibition from non-specific assay interference [2].

Crystallography-Focused Fragment Elaboration Studies

The availability of a high-resolution (1.80 Å) co-crystal structure of this compound bound to the SARS-CoV-2 Mpro (PDB ID: 7GFG) makes it an ideal starting point for structure-based drug design. Researchers can procure this specific compound to perform comparative co-crystallography experiments with its more potent analogs to visualize the atomic-level binding determinants responsible for the 10- to 162-fold difference in IC50 values, providing a rational basis for chemical optimization [2].

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